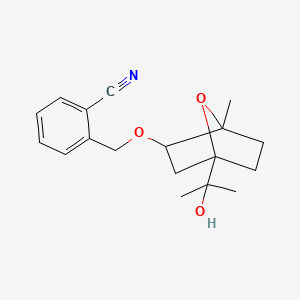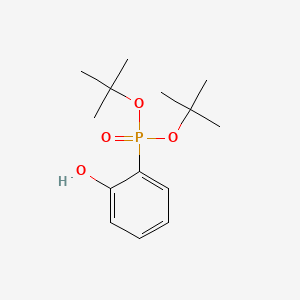
Di(tert-butyl) 2-hydroxyphenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(tert-butyl) 2-hydroxyphenylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom This compound is notable for its structural features, which include two tert-butyl groups and a hydroxyphenyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(tert-butyl) 2-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol under basic conditions. The reaction typically proceeds as follows:
-
Reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol: : This step involves the nucleophilic substitution of the chlorine atoms in the phosphonic dichloride with tert-butyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Di(tert-butyl) 2-hydroxyphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of substituted phosphonates.
Hydrolysis: Formation of phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Di(tert-butyl) 2-hydroxyphenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of di(tert-butyl) 2-hydroxyphenylphosphonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phosphonate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with multiple molecular targets makes it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Di(tert-butyl) 2-hydroxyphenylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-hydroxyphenylphosphonate: Similar structure but with ethyl groups instead of tert-butyl groups. It has different solubility and reactivity properties.
Dimethyl 2-hydroxyphenylphosphonate: Contains methyl groups, leading to different steric and electronic effects.
Diisopropyl 2-hydroxyphenylphosphonate: Contains isopropyl groups, which affect its reactivity and applications.
The uniqueness of this compound lies in its tert-butyl groups, which provide steric hindrance and influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
98057-61-5 |
|---|---|
Molekularformel |
C14H23O4P |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
2-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]phenol |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)17-19(16,18-14(4,5)6)12-10-8-7-9-11(12)15/h7-10,15H,1-6H3 |
InChI-Schlüssel |
VAQYJJZZUMBRMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OP(=O)(C1=CC=CC=C1O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


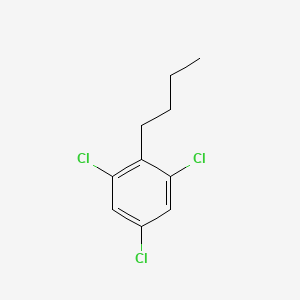
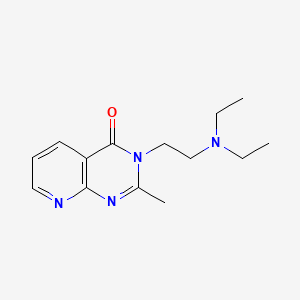
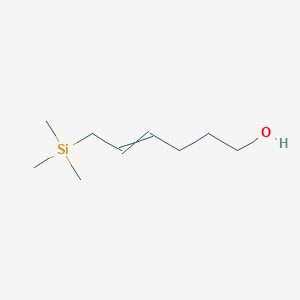

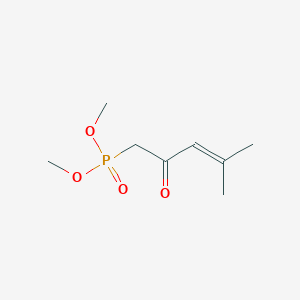
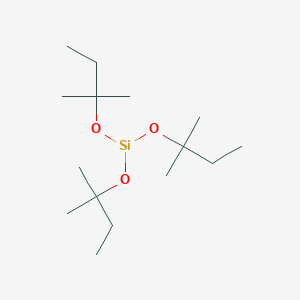
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
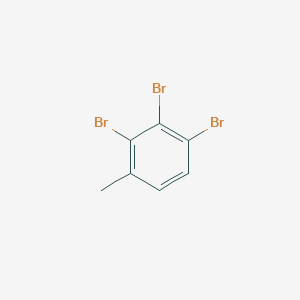
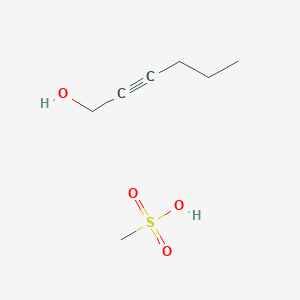

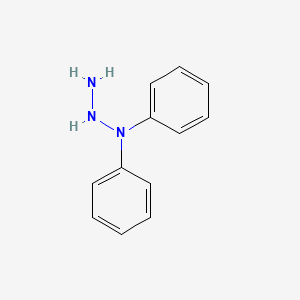
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
